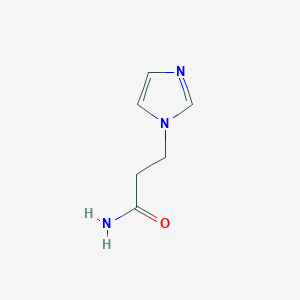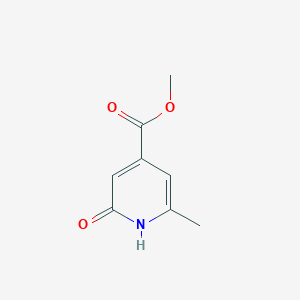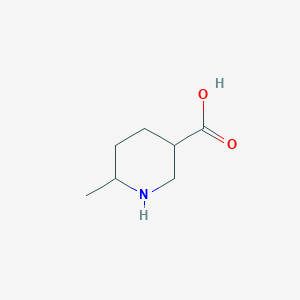
2-Fluoro-6-methylaniline
概要
説明
2-Fluoro-6-methylaniline is a colorless to light yellow liquid . It is used in the preparation of arylmethylene heterocyclic compounds as Kv1.3 potassium shaker channel blockers .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methylaniline is C7H8FN . Its average mass is 125.144 Da and its monoisotopic mass is 125.064079 Da .Physical And Chemical Properties Analysis
2-Fluoro-6-methylaniline has a density of 1.082 g/mL at 25 °C . Its refractive index is 1.536 . The boiling point is 187.0±20.0 °C at 760 mmHg . The vapor pressure is 0.6±0.4 mmHg at 25°C . The flash point is 80.1±7.3 °C .科学的研究の応用
Hybridization Probe Development
One application of 2-Fluoro-6-methylaniline derivatives is in the development of nucleotide probes. A study by Aro-Heinilä et al. (2019) synthesized a 3-fluoro-6-methylaniline nucleoside and incorporated it into an oligonucleotide, revealing its potential as a high-affinity, nucleobase-specific hybridization probe. This probe showed increased duplex stability and a clear preference for binding specific nucleobases, alongside distinct NMR resonance shifts that provide detailed information on mercury-mediated base pairing (Aro-Heinilä, Lönnberg, & Virta, 2019).
Catalysis and Chemical Transformations
2-Fluoro-6-methylaniline is instrumental in catalysis and chemical transformations. Yang et al. (2015) designed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex, utilizing fluorous imidazolium salts derived from 2-Fluoro-6-methylaniline. This complex exhibited significantly higher activity in catalyzing the formylation and methylation of amines using CO2, demonstrating its efficiency and potential for recyclability in chemical reactions (Yang et al., 2015).
Environmental Toxicology
In the realm of environmental toxicology, 2-Fluoro-6-methylaniline's impact was assessed through a metabonomic study on the earthworm Eisenia veneta. Bundy et al. (2002) investigated toxicant-induced biochemical changes, identifying novel biomarkers of xenobiotic toxicity. This research underscores the compound's utility in understanding the toxicological effects of certain chemicals on living organisms (Bundy et al., 2002).
Molecular Structure and Spectroscopy
Research into the structure and vibrations of 2-Fluoro-N-methylaniline revealed insights into its molecular configurations. Liu et al. (2017) conducted a study focusing on the stable conformers of 2-Fluoro-N-methylaniline, analyzing its structure in various states and discussing the effects of substitution on its molecular structure and vibrations. This work contributes to a deeper understanding of the compound's physical and chemical properties (Liu et al., 2017).
Safety and Hazards
作用機序
Mode of Action
As a fluorinated aniline, it may undergo various chemical reactions, including nucleophilic substitution . The presence of a fluorine atom could influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Anilines are known to participate in various biochemical processes, including the synthesis of other compounds
Pharmacokinetics
It is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
As an aniline derivative, it may have various effects depending on its specific targets and interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-6-methylaniline. For instance, its storage temperature is recommended to be 2-8°C . Moreover, it is soluble in water, which can affect its distribution in the body .
特性
IUPAC Name |
2-fluoro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJYZNBMRJICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556742 | |
| Record name | 2-Fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-89-0 | |
| Record name | 2-Fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

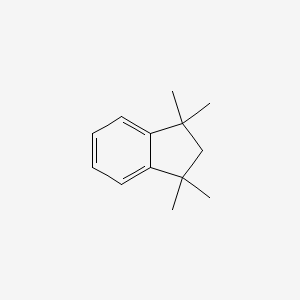

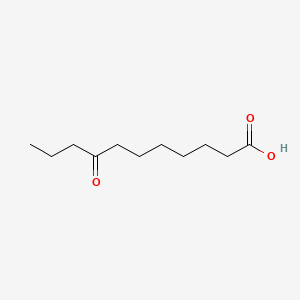
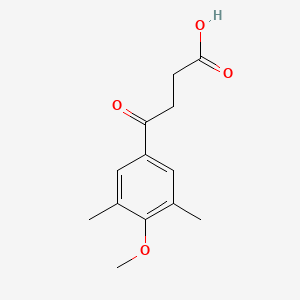
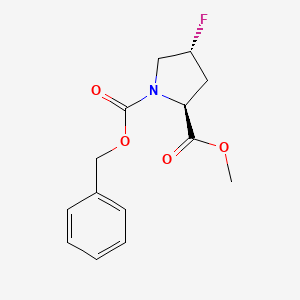
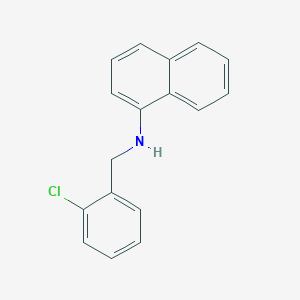

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)
